molecular formula C7H3F2NO4 B2606955 2,6-Difluoro-4-nitrobenzoic acid CAS No. 196194-57-7

2,6-Difluoro-4-nitrobenzoic acid

Cat. No. B2606955
M. Wt: 203.101
InChI Key: VDDOEPCUFDOETL-UHFFFAOYSA-N
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Patent
US06184225B2

Procedure details

2.5M Aqueous sodium hydroxide solution (300 ml) was added over 5 minutes to a solution of ethyl 2-chloro-2-(2,6-difluoro-4-nitrophenyl)ethanoate (34.86 g 125 mmol) in ethanol (300 ml) at 5° C. such that the reaction temperature was kept below 25° C. The mixture was cooled to 18° C. and 30% hydrogen peroxide (40 ml) was added. The mixture was stirred at 20° C. for 2.5 hours. Sodium sulphite was added until the peroxide test was negative, the mixture was acidified to pH1 with 6M hydrochloric acid and extracted with ethyl acetate. The organic extracts were back extracted with saturated aqueous sodium hydrogen carbonate solution, the aqueous extracts were acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The extracts were dried (MgSO4) and the solvent removed by evaporation to give 2,6-difluoro-4-nitrobenzoic acid (4.89 g, 19%).
Quantity
300 mL
Type
reactant
Reaction Step One
Name
ethyl 2-chloro-2-(2,6-difluoro-4-nitrophenyl)ethanoate
Quantity
34.86 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl[CH:4]([C:10]1[C:15]([F:16])=[CH:14][C:13]([N+:17]([O-:19])=[O:18])=[CH:12][C:11]=1[F:20])C(OCC)=O.[OH:21]O.S([O-])([O-])=O.[Na+].[Na+].Cl>C(O)C>[F:20][C:11]1[CH:12]=[C:13]([N+:17]([O-:19])=[O:18])[CH:14]=[C:15]([F:16])[C:10]=1[C:4]([OH:21])=[O:1] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ethyl 2-chloro-2-(2,6-difluoro-4-nitrophenyl)ethanoate
Quantity
34.86 g
Type
reactant
Smiles
ClC(C(=O)OCC)C1=C(C=C(C=C1F)[N+](=O)[O-])F
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 25° C
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extracts were back extracted with saturated aqueous sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=CC(=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 4.89 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.